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molecular formula C12H11ClN4O B8629092 3-(2-chloropyrimidin-4-ylamino)-N-methylbenzamide

3-(2-chloropyrimidin-4-ylamino)-N-methylbenzamide

Cat. No. B8629092
M. Wt: 262.69 g/mol
InChI Key: IJIDGTGJBMMCQE-UHFFFAOYSA-N
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Patent
US09334269B2

Procedure details

To 2,4-dichloropyrimidine (250.0 mg, 1.678 mmol) and 3-amino-N-methylbenzamide (252 mg, 1.678 mmol) in 2-propanol (8390 μL) in a disposable sealed tube at RT was added N-ethyl-N-isopropylpropan-2-amine (585 μL, 3.36 mmol). The resulting reaction mixture was heated at 60° C. for 22 h, then to 70° C. for 23 h, then 80° C. for 3 days, cooled to RT, concentrated, purified using MPLC (5 g cartridge, 12 g column, 0 to 60% 90/10 CH2Cl2-MeOH in CH2Cl2) giving 3-(2-chloropyrimidin-4-ylamino)-N-methylbenzamide (389.0 mg).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
252 mg
Type
reactant
Reaction Step One
Quantity
585 μL
Type
reactant
Reaction Step One
Quantity
8390 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[NH2:9][C:10]1[CH:11]=[C:12]([CH:17]=[CH:18][CH:19]=1)[C:13]([NH:15][CH3:16])=[O:14].C(N(C(C)C)C(C)C)C>CC(O)C>[Cl:1][C:2]1[N:7]=[C:6]([NH:9][C:10]2[CH:11]=[C:12]([CH:17]=[CH:18][CH:19]=2)[C:13]([NH:15][CH3:16])=[O:14])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
252 mg
Type
reactant
Smiles
NC=1C=C(C(=O)NC)C=CC1
Name
Quantity
585 μL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
8390 μL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WAIT
Type
WAIT
Details
80° C. for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NC=1C=C(C(=O)NC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 389 mg
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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